Allyl p-tolyl ether
Overview
Description
Synthesis Analysis
The synthesis of allyl p-tolyl ether and related compounds involves various catalytic and non-catalytic methods. A notable approach is the enantioselective Pd-catalyzed allylation reaction of fluorinated silyl enol ethers, providing an efficient route to allylated products with high enantiomeric excess, showcasing the utility of palladium catalysis in the synthesis of allyl ethers (Bélanger et al., 2007). Another method involves the selective cleavage of allyl ethers to alcohols catalyzed by low-valent titanium, demonstrating the versatility of transition metals in manipulating allyl ethers (Ohkubo et al., 2007).
Molecular Structure Analysis
The molecular structure of allyl p-tolyl ether has been studied through various theoretical and experimental methods. A joint theoretical and experimental study on the kinetics and mechanism of the rearrangement of allyl p-tolyl ether has provided insights into its molecular behavior, revealing that the reaction proceeds through an asynchronous concerted mechanism, confirming the complexity of its structural dynamics (Irani et al., 2009).
Chemical Reactions and Properties
Allyl p-tolyl ether undergoes various chemical reactions that highlight its reactivity and potential as a synthetic intermediate. For example, it can be oxidized by DDQ to generate cationic species, which then react with silyl carbon nucleophiles, showcasing its role in oxidative carbon-carbon bond formation (Hayashi & Mukaiyama, 1987). Additionally, its reaction with nickel complexes in the presence of phosphine ligands illustrates its utility in complex metal-mediated reactions (Yamamoto et al., 1979).
Scientific Research Applications
Kinetics and Mechanism of Rearrangement
- A study investigated the kinetics and mechanism of rearrangement of allyl p-tolyl ether. The reaction was examined experimentally and theoretically, revealing that it proceeds through a unimolecular, concerted pathway without radical intermediates. Theoretical calculations suggested an asynchronous concerted mechanism, aligning well with experimental data (Irani, Haqgu, Talebi, & Gholami, 2009).
Catalytic Reactions
- Allyl p-tolyl ether has been explored in the context of catalytic reactions. One study focused on the enantioselective Pd-catalyzed allylation of fluorinated silyl enol ethers, which is a stereoselective approach to produce allylated tertiary α-fluoroketones (Bélanger, Cantin, Messé, Tremblay, & Paquin, 2007).
Microwave-Assisted Cycloaddition
- Allyl p-tolyl ether has been utilized in microwave-assisted cycloaddition reactions. A study demonstrated the use of pyridinium-based ionic liquids as catalysts for rapid solvent-free cycloaddition with CO2, yielding allyl glycidyl carbonate under moderate conditions (Tharun, Kathalikkattil, Roshan, Kang, Woo, & Park, 2014).
Polymer Chemistry
- In polymer chemistry, allyl p-tolyl ether derivatives have been used as plasticizing and crosslinkable side groups in polycarbonate-based polymer electrolytes for solid-state Li batteries. These derivatives enhance mechanical stability and molecular flexibility, leading to higher ionic conductivity (Mindemark, Imholt, Montero, & Brandell, 2016).
Palladium-Catalyzed Reactions
- Palladium-catalyzed reactions involving allyl p-tolyl ether have been studied, such as the addition of alcohol pronucleophiles to alkylidenecyclopropanes, yielding corresponding allylic ethers (Camacho, Nakamura, Saito, & Yamamoto, 2001).
Application in Synthetic Carbohydrate Chemistry
- Allyl p-tolyl ether plays a role in synthetic carbohydrate chemistry, particularly in protecting groups and isomerization reactions. Its isomerization under specific conditions has been documented (Nishida & Thiem, 1994; 1995).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCNZZBLCAOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946086 | |
Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl p-tolyl ether | |
CAS RN |
23431-48-3 | |
Record name | 23431-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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